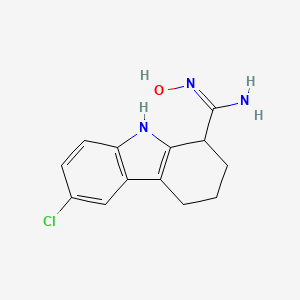![molecular formula C17H13N3O2S3 B2408878 7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114636-96-2](/img/structure/B2408878.png)
7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It has a molecular formula of C12H11N3O3S3 and an average mass of 341.429 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine has been reported . This compound was synthesized using a three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .科学的研究の応用
Medicinal Chemistry Applications
Quinazoline, including its derivative 7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, is a heterocyclic compound extensively studied in medicinal chemistry. Quinazoline and its derivatives, including the quinazoline-4(3H)-one nucleus, are pivotal in developing novel medicinal agents due to their stability and the ability to introduce bioactive moieties, leading to compounds with specific biological activities. These compounds, due to their structural complexity and versatility, have shown significant antibacterial activity against various strains, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of quinazoline derivatives in counteracting antibiotic resistance, a major global health concern (Tiwary et al., 2016).
Optoelectronic Applications
Beyond medicinal applications, quinazoline derivatives have been recognized for their potential in optoelectronic materials. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives play a crucial role in fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. The electroluminescent properties of quinazoline derivatives, coupled with their structural diversity, open avenues for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, iridium complexes based on quinazoline derivatives showcase high-efficiency phosphorescent materials for OLEDs, highlighting the compound's significance in advanced material science (Lipunova et al., 2018).
Anticancer Activity
A prominent area of research for quinazoline derivatives is their anticancer activity. Quinazoline is a core structure in many synthetic and natural drugs exhibiting diverse biological activities, including anticancer effects. These compounds, by modulating the expression of specific genes and proteins involved in cancer progression, have shown potential in inhibiting the growth of cancer cells, particularly in colorectal cancer. This indicates the possibility of exploiting the quinazoline nucleus to identify new anticancer agents with suitable pharmacokinetic profiles, making it a promising field in cancer therapy research (Moorthy et al., 2023).
将来の方向性
Thiazolo[3,2-a]pyrimidines, which this compound is a derivative of, have virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances . Therefore, future research could focus on exploring the potential applications of this compound in these areas.
特性
IUPAC Name |
7-methyl-5-oxo-1-sulfanylidene-N-(thiophen-2-ylmethyl)-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c1-9-4-5-12-11(7-9)15(21)19-14-13(25-17(23)20(12)14)16(22)18-8-10-3-2-6-24-10/h2-7H,8H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXCLBKIDCYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CS4)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
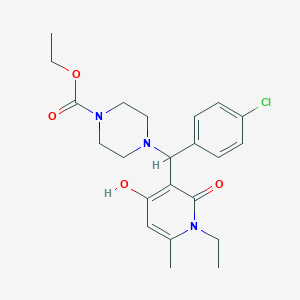
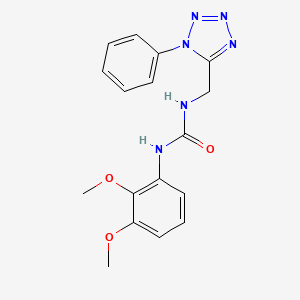
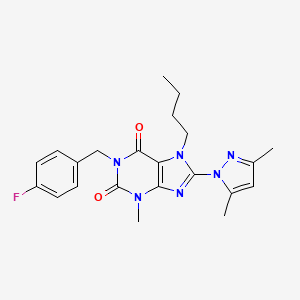
![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)
![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)

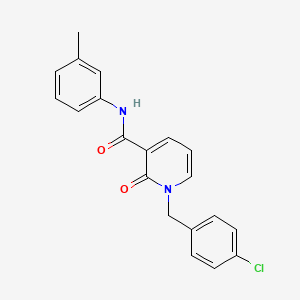
![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)
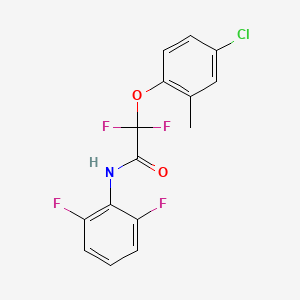
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)
